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Introduction

KHK-6 is a novel, potent, and selective ATP-competitive inhibitor of Hematopoietic Progenitor
Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell
activation.[1][2][3][4] By targeting HPK1, KHK-6 enhances T-cell-mediated immune responses
against cancer cells, making it a promising candidate for cancer immunotherapy.[1][2][3][4]
These application notes provide a comprehensive overview of the preclinical evaluation of
KHK-6, including its mechanism of action, detailed experimental protocols for in vitro
characterization, and a summary of its activity in preclinical models.

Mechanism of Action

HPK1 is a crucial negative regulator of the T-cell receptor (TCR) signaling pathway.[1][5] Upon
TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, leading to its
degradation and subsequent attenuation of the anti-tumor immune response.[1][5] KHK-6
inhibits the kinase activity of HPK1, thereby preventing the phosphorylation and degradation of
SLP-76.[1][2] This action enhances T-cell activation, proliferation, cytokine production, and
ultimately, the killing of tumor cells.[1][2][3]

Signaling Pathway
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Caption: KHK-6 inhibits HPK1, preventing SLP-76 degradation and enhancing T-cell activation.
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Quantitative Data Summary

The following tables summarize the in vitro activity of KHK-6.

Table 1: In Vitro HPK1 Kinase Inhibition

Compound ICs0 (NM)

KHK-6 20

ICso value represents the concentration of KHK-6 required for 50% inhibition of HPK1 kinase
activity.[1][2][3]

Table 2: Effect of KHK-6 on Cytokine Production in Activated T-Cells

Cytokine KHK-6 Concentration (uM) Fold Increase vs. Control
IL-2 1 ~2.5

3 ~3.5

GM-CSF 1 ~1.5

3 ~2.0

Data represents the approximate fold increase in cytokine production in CD3/CD28-stimulated
human PBMCs treated with KHK-6 compared to stimulated, untreated controls.

Table 3: Effect of KHK-6 on T-Cell Activation Markers
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Marker T-Cell Population KHK-6 - % Positive Cells
Concentration (M)  (Fold Increase)

CD69 CD4+ 3 A5

CD8+ 3 14

CD25 CD4+ 3 13

CD8+ 3 12

HLA-DR CD4+ 3 15

CD8+ 3 11

% Positive Cells represents the fold increase in the percentage of T-cells expressing the

activation marker in the presence of KHK-6 compared to stimulated, untreated controls.[1]

Table 4: T-Cell Mediated Tumor Cell Killing Activity

. Effector:Target
Target Cell Line

Increase in Dead
KHK-6
Tumor Cell Area

Ratio Concentration (uM)
(%)
SKOV3 10:1 3 Significant increase
A549 10:1 3 Significant increase

Activated PBMCs were co-cultured with tumor cells in the presence or absence of KHK-6. The

increase in the area of dead tumor cells was quantified.[1]

Experimental Protocols

Protocol 1: HPK1 Kinase Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of KHK-6 against HPK1 kinase.

Prepare assay plate with
Start recombinant HPK1 enzyme,
substrate, and ATP.

Add serial dilutions
of KHK-6.

Incubate at 30°C Add detection reagent Calculate IC50 value
for 60 minutes. and measure luminescence. from dose-response curve.
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Caption: Workflow for the HPK1 kinase inhibition assay.

Materials:

e Recombinant human HPK1 enzyme

o Kinase substrate (e.g., ADP-Glo™ Kinase Assay)

e ATP

o« KHK-6

o Assay buffer

o 384-well plates

e Luminometer

Method:

Prepare serial dilutions of KHK-6 in assay buffer.

 In a 384-well plate, add the recombinant HPK1 enzyme, the kinase substrate, and the
appropriate concentration of ATP.

e Add the serially diluted KHK-6 or vehicle control to the wells.
 Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

» Stop the reaction and measure the amount of ADP produced using a luminescence-based
detection reagent.

o Record the luminescence signal using a plate reader.
o Calculate the percent inhibition for each KHK-6 concentration relative to the vehicle control.

o Determine the ICso value by fitting the data to a four-parameter logistic curve.
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Protocol 2: Western Blot for Phospho-SLP-76

This protocol is for assessing the effect of KHK-6 on the phosphorylation of SLP-76 in T-cells.

Culture Jurkat cells or
human PBMCs.

Pre-treat cells with
varying concentrations of KHK-6.

l

Stimulate with anti-CD3/CD28
antibodies.

Lyse cells and collect
protein extracts.

Separate proteins by
SDS-PAGE.

Transfer proteins to a
PVDF membrane.

Block the membrane.

Incubate with primary antibodies
(anti-p-SLP-76, anti-SLP-76).

Y

Incubate with HRP-conjugated
secondary antibody.

Detect signal using
chemiluminescence.
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Caption: Workflow for Western blot analysis of p-SLP-76.

Materials:

Jurkat cells or human PBMCs

RPMI-1640 medium supplemented with 10% FBS

KHK-6

Anti-CD3 and anti-CD28 antibodies

Lysis buffer

Protein assay reagent (e.g., BCA)

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-SLP-76

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Method:

Culture Jurkat cells or isolate human PBMCs.

o Pre-treat the cells with various concentrations of KHK-6 or vehicle for 1 hour.

¢ Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 15-30 minutes.
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e Wash the cells with cold PBS and lyse them in lysis buffer.

o Determine the protein concentration of the lysates.

o Separate equal amounts of protein on an SDS-PAGE gel.

o Transfer the separated proteins to a PVDF membrane.

» Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary antibodies overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

e Wash the membrane and detect the protein bands using a chemiluminescent substrate and
an imaging system.

e Quantify the band intensities and normalize the phospho-SLP-76 signal to the total SLP-76
signal.

Protocol 3: T-Cell Mediated Tumor Cell Killing Assay

This protocol evaluates the ability of KHK-6 to enhance the cytotoxic activity of T-cells against
tumor cells.

Activate human PBMCs with Plate target tumor cells Add activated PBMCs and Incubate for 48-72 hours. Stain for dead cells and Quantify the area of
anti-CD3/CD28 beads. (e.g., SKOV3, A549). KHK-6 to tumor cells. : image the co-culture. dead tumor cells.

Click to download full resolution via product page

Caption: Workflow for the T-cell mediated tumor cell killing assay.

Materials:

¢ Human PBMCs

o Target tumor cell lines (e.g., SKOV3, A549)
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Complete culture medium

Anti-CD3/CD28 T-cell activator beads

KHK-6

Dead cell stain (e.g., Ethidium Homodimer-1)

Live cell imaging system

Method:

« |solate human PBMCs from healthy donors.

» Activate the PBMCs with anti-CD3/CD28 beads for 24 hours.

o Plate the target tumor cells in a 96-well plate and allow them to adhere overnight.

e Remove the culture medium from the tumor cells and add the activated PBMCs at a desired
effector-to-target ratio (e.g., 10:1).

e Add KHK-6 or vehicle control to the co-culture.

« Include a dead cell stain in the culture medium.

 Incubate the co-culture for 48-72 hours in a live-cell imaging system.
e Acquire images at regular intervals.

e Quantify the area of dead tumor cells (fluorescently labeled) over time using image analysis
software.

o Compare the tumor cell killing in the KHK-6 treated group to the vehicle control group.

Application in Preclinical Tumor Models (In Vivo)

While specific in vivo data for KHK-6 is not yet publicly available, the strong in vitro data
suggests its potential for significant anti-tumor activity in preclinical animal models. Based on

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b15610408?utm_src=pdf-body
https://www.benchchem.com/product/b15610408?utm_src=pdf-body
https://www.benchchem.com/product/b15610408?utm_src=pdf-body
https://www.benchchem.com/product/b15610408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

studies with other HPK1 inhibitors, a typical in vivo evaluation of KHK-6 would involve
syngeneic mouse tumor models.

Representative In Vivo Experimental Design:

e Animal Model: Syngeneic mouse models (e.g., C57BL/6 mice bearing MC38 colon
adenocarcinoma or B16-F10 melanoma tumors) are essential as they have a competent
immune system, which is necessary for evaluating immunomodulatory agents like KHK-6.

e Treatment Groups:

o

Vehicle control (oral gavage or intraperitoneal injection)

o KHK-6 as a single agent (administered orally at various dose levels)

o

Immune checkpoint inhibitor (e.g., anti-PD-1 antibody) as a single agent

[e]

Combination of KHK-6 and an immune checkpoint inhibitor
e Study Endpoints:

o Tumor Growth Inhibition (TGI): Tumor volume should be measured regularly with calipers.
TGl is calculated at the end of the study.

o Survival Analysis: Monitor the overall survival of the animals in each treatment group.

o Pharmacokinetic (PK) Analysis: Plasma and tumor concentrations of KHK-6 would be
measured at different time points to determine its bioavailability, half-life, and tumor
penetration.

o Pharmacodynamic (PD) Analysis:

» Target Engagement: Measure the levels of phospho-SLP-76 in tumor-infiltrating
lymphocytes (TILS) or splenocytes to confirm that KHK-6 is inhibiting its target in vivo.

» Immune Cell Profiling: Analyze the composition of immune cells in the tumor
microenvironment and spleen by flow cytometry (e.g., CD4+ T-cells, CD8+ T-cells,
regulatory T-cells, myeloid-derived suppressor cells).
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» Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., IFN-y, TNF-q)
in the tumor and plasma.

Expected Outcomes:

Based on the mechanism of action and in vitro data, it is anticipated that KHK-6, both as a
monotherapy and in combination with checkpoint inhibitors, would lead to:

Significant tumor growth inhibition.

Increased infiltration of activated CD8+ T-cells into the tumor.

An enhanced pro-inflammatory cytokine profile within the tumor microenvironment.

Improved overall survival in treated animals.

Conclusion

KHK-6 is a promising HPK1 inhibitor with demonstrated potent in vitro activity. It effectively
enhances T-cell activation and T-cell-mediated killing of tumor cells. The provided protocols
offer a robust framework for the in vitro characterization of KHK-6 and other HPK1 inhibitors.
While in vivo studies are necessary to fully elucidate its therapeutic potential, the existing data
strongly supports its further development as a novel cancer immunotherapy agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Tumor Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610408#application-of-khk-6-in-preclinical-tumor-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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